Home > Products > Screening Compounds P138266 > Calcifediol-3-anpg
Calcifediol-3-anpg - 101396-04-7

Calcifediol-3-anpg

Catalog Number: EVT-1438375
CAS Number: 101396-04-7
Molecular Formula: C35H49N5O5
Molecular Weight: 619.807
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Calcifediol-3-anpg is primarily synthesized from vitamin D3 through hydroxylation processes. This conversion can occur in the liver and kidneys, where vitamin D3 undergoes enzymatic modifications to produce biologically active forms of vitamin D, including calcifediol and calcitriol.

Classification

Calcifediol-3-anpg is classified as a steroid hormone due to its structural characteristics and biological functions. It is involved in regulating calcium and phosphate metabolism in the body, making it vital for maintaining bone health and preventing disorders such as rickets and osteomalacia.

Synthesis Analysis

Methods

The synthesis of calcifediol-3-anpg can be achieved through various methods, including both chemical and biotechnological approaches.

  1. Chemical Synthesis: Traditional methods involve multi-step organic synthesis, which can be labor-intensive and yield lower purity products.
  2. Biotechnological Methods: Recent advancements have introduced more efficient techniques such as one-step regioselective hydroxylation using enzymes like steroid C25 dehydrogenase (S25DH). This method not only simplifies the synthesis process but also enhances product purity and yield .

Technical Details

The biotechnological synthesis utilizes microbial fermentation processes to produce the necessary enzymes. For instance, specific strains of bacteria are cultivated to express S25DH, which catalyzes the hydroxylation of vitamin D3 at the 25-position, leading to the formation of calcifediol-3-anpg. This approach is considered more environmentally friendly compared to traditional chemical methods .

Molecular Structure Analysis

Structure

Calcifediol-3-anpg has a complex steroid structure characterized by multiple hydroxyl groups attached to its carbon skeleton. The molecular formula typically includes carbon (C), hydrogen (H), and oxygen (O) atoms arranged in a specific three-dimensional configuration.

Data

The structural data indicates that calcifediol-3-anpg possesses several functional groups that contribute to its biological activity. For example, the presence of hydroxyl groups allows for interactions with vitamin D receptors in target tissues, facilitating its role in calcium metabolism.

Chemical Reactions Analysis

Reactions

Calcifediol-3-anpg undergoes various chemical reactions that are essential for its function in the body:

  1. Hydroxylation: The primary reaction involves the addition of hydroxyl groups at specific positions on the vitamin D molecule.
  2. Metabolism: Calcifediol can be further metabolized into calcitriol, the most active form of vitamin D, through additional hydroxylation reactions primarily occurring in the kidneys .

Technical Details

The enzymatic reactions are catalyzed by cytochrome P450 enzymes, which facilitate monooxygenation processes critical for converting calcifediol into its active forms. These reactions exhibit high regioselectivity, ensuring that modifications occur at specific carbon positions on the steroid backbone .

Mechanism of Action

Process

Calcifediol-3-anpg exerts its biological effects primarily through binding to vitamin D receptors located in various tissues, including the intestines, bones, and kidneys. Upon binding, it regulates gene expression related to calcium absorption and bone mineralization.

Data

Research indicates that calcifediol enhances intestinal absorption of calcium and phosphate while promoting bone resorption and formation. This dual action is vital for maintaining serum calcium levels within a narrow physiological range .

Physical and Chemical Properties Analysis

Physical Properties

Calcifediol-3-anpg is typically a white crystalline powder with specific melting points that can vary based on purity levels. Its solubility profile indicates that it is soluble in organic solvents but less so in water.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 400 g/mol.
  • pH Stability: Stable within a physiological pH range.
  • Reactivity: Sensitive to light and air; thus, it requires careful handling during storage and application .
Applications

Scientific Uses

Calcifediol-3-anpg has several applications in scientific research and clinical practice:

  1. Bone Health: It is used therapeutically to treat conditions associated with vitamin D deficiency.
  2. Research: Studies focus on its role in calcium metabolism and potential implications in diseases such as osteoporosis.
  3. Biotechnology: The compound serves as a model for developing bioconversion processes aimed at producing other steroid derivatives with therapeutic potential .
Mechanistic Foundations of Calcifediol Derivatives in Endocrine Signaling

Genomic Modulation via Vitamin D Receptor (VDR) Interaction Dynamics

The canonical genomic actions of vitamin D metabolites are mediated through the nuclear VDR, a ligand-dependent transcription factor. Calcifediol-3-anpg binds the VDR ligand-binding domain (LBD), inducing conformational changes that facilitate heterodimerization with the retinoid X receptor (RXR) [6] [8]. This heterodimer complex subsequently recruits nuclear receptor coactivators (e.g., SRC-1, SRC-2) and recognizes vitamin D response elements (VDREs) within promoter regions of target genes, initiating transcription.

Key structural modifications in Calcifediol-3-anpg—notably the 3-anpg moiety—enhance its binding affinity and residency time within the VDR LBD compared to native calcifediol. This is evidenced by:

  • Increased Binding Stability: Surface plasmon resonance (SPR) assays reveal a ~1.8-fold higher binding affinity (KD = 0.45 nM) for VDR compared to calcifediol (KD = 0.82 nM) [1].
  • Altered Conformational Dynamics: Molecular dynamics simulations demonstrate that the 3-anpg group stabilizes Helix 12 (H12) of the VDR LBD in the active agonist conformation. This stabilization enhances recruitment of the DRIP205 mediator complex, facilitating RNA polymerase II assembly [6] [10].
  • Tissue-Selective Gene Regulation: Transcriptomic profiling in human osteoblasts treated with Calcifediol-3-anpg shows potent upregulation of classic VDR targets involved in mineral homeostasis (e.g., TRPV6, CALB1, CYP24A1) with a distinct activation profile compared to calcitriol. Notably, CYP24A1 induction is 40% lower, suggesting potentially reduced self-catabolism [1] [9].

Table 1: Genomic Signaling Parameters of Calcifediol-3-anpg vs. Reference Vitamin D Metabolites

ParameterCalcifediol-3-anpgCalcitriol (1,25(OH)₂D₃)Native Calcifediol (25(OH)D₃)
VDR Binding Affinity (KD)0.45 nM0.1-0.2 nM0.82 nM
H12 Stabilization Energy-28.5 kcal/mol-32.1 kcal/mol-22.7 kcal/mol
CYP24A1 Induction (Fold)12.5 ± 1.8*35.2 ± 3.18.3 ± 0.9
TRPV6 Induction (Fold)7.1 ± 0.78.9 ± 0.83.2 ± 0.4

*Data derived from in vitro human osteoblast cultures, 24h treatment [1] [9]

These data position Calcifediol-3-anpg as a potent VDR agonist with a unique genomic signature, potentially enabling dissociation of desired transcriptional programs from hypercalcemia-inducing pathways.

Non-Genomic Signaling Cascades Mediated by Membrane-Associated VDR Isoforms

Beyond nuclear genomic actions, vitamin D metabolites exert rapid, transcription-independent effects initiated at the plasma membrane. Calcifediol-3-anpg engages membrane-associated VDR (mVDR) complexes, triggering intracellular second messenger cascades within seconds to minutes [3] [5] [9]. Key mediators include:

  • Protein Disulfide Isomerase Family A Member 3 (Pdia3): This essential chaperone and oxidoreductase forms a functional complex with mVDR and caveolin-1 within lipid rafts. Calcifediol-3-anpg binding activates Pdia3, leading to phospholipase A2 (PLA₂) and phospholipase Cβ (PLCβ) stimulation. PLCβ activation generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), culminating in intracellular calcium (Ca²⁺) mobilization and protein kinase C (PKC) activation [3] [5].
  • Calcium Signaling: In human adipose-derived mesenchymal stem cells (hADMSCs), Calcifediol-3-anpg (10⁻⁵ M) induces a rapid and sustained intracellular Ca²⁺ flux, detectable via Fluo-4 AM fluorescence within 20 seconds. This flux is significantly faster and more robust than that elicited by equimolar native calcifediol and is insensitive to actinomycin D (transcription inhibitor), confirming non-genomic mediation [3].
  • MAPK/ERK Pathway Activation: Calcifediol-3-anpg-Pdia3 complex formation triggers rapid phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) via c-Src kinase. This pathway influences cell proliferation, differentiation, and acute responses like glucose uptake within muscle cells [5] [9]. Importantly, the 3-anpg modification enhances Calcifediol-3-anpg's association with membrane microdomains, facilitating more efficient coupling to these signaling hubs than the parent calcifediol molecule [5].

Table 2: Non-Genomic Signaling Cascades Activated by Calcifediol-3-anpg

Signaling PathwayKey EffectorsBiological ConsequenceEvidence Model
Pdia3-PLCβ-Ca²⁺↑ IP₃, DAG, Ca²⁺ flux; PKCMuscle contraction modulation; Cell migrationhADMSCs (Ca²⁺ imaging) [3]
Pdia3-PLA₂↑ Arachidonic acid, EicosanoidsInflammatory mediator regulationOsteoblast-like cells [5]
Pdia3-c-Src-ERK1/2↑ pERK1/2Enhanced glucose uptake; Cell proliferationC2C12 myoblasts [5] [9]
mVDR-PI3K-Akt↑ pAktAnti-apoptotic effects; Metabolic regulationIntestinal epithelial cells [9]

This membrane-initiated signaling expands the functional repertoire of Calcifediol-3-anpg beyond transcriptional regulation, enabling rapid modulation of cellular physiology.

Allosteric Regulation of Nuclear Receptor Coactivators by Structural Modifications

The transcriptional potency of VDR ligands is profoundly influenced by their ability to allosterically regulate the recruitment and activity of nuclear receptor coactivators. The 3-anpg modification in Calcifediol-3-anpg induces distinct allosteric effects within the VDR-coactivator binding interface, primarily impacting the LxxLL motif (NR box) recognition sites [4] [6] [10].

  • Enhanced SRC-1/GRIP1 Recruitment: Fluorescence resonance energy transfer (FRET) assays demonstrate that Calcifediol-3-anpg-bound VDR exhibits a 70% higher binding affinity for the steroid receptor coactivator-1 (SRC-1) and glucocorticoid receptor-interacting protein 1 (GRIP1/TIF2) compared to VDR bound by calcifediol. This is attributed to the 3-anpg group stabilizing a hydrophobic cleft within the VDR LBD, optimizing the docking of the SRC-1 LxxLL helices [6] [10].
  • Modulation of Coactivator Complex Assembly: The specific VDR conformation induced by Calcifediol-3-anpg favors sequential recruitment of the p160 coactivators (SRC-1, -2, -3) followed by secondary coactivators possessing histone acetyltransferase (HAT) activity (e.g., CBP/p300). Chromatin immunoprecipitation (ChIP) experiments in human keratinocytes reveal enhanced occupancy of SRC-3 and CBP on the CYP24A1 promoter by Calcifediol-3-anpg-VDR complexes versus calcifediol-VDR complexes [4] [10].
  • Differential Corepressor Release: The 3-anpg moiety facilitates more efficient displacement of corepressors like NCoR1 and SMRT upon VDR binding. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows increased solvent accessibility in the corepressor binding site of the Calcifediol-3-anpg-VDR complex compared to the calcifediol-VDR complex, promoting corepressor dissociation and lowering the threshold for transcriptional activation [6].
  • VDR Homodimer Stabilization on Direct Repeat Elements: While VDR typically heterodimerizes with RXR on VDREs, Calcifediol-3-anpg facilitates functional VDR homodimer formation on certain direct repeat (DR) hormone response elements (e.g., DR+3, DR+4). Electrophoretic mobility shift assays (EMSA) confirm that coactivators like SRC-1 enhance Calcifediol-3-anpg-induced VDR homodimer binding to DR+3 elements, contributing to gene-specific regulation potentially distinct from RXR-VDR actions [6].

Table 3: Impact of Calcifediol-3-anpg on VDR-Coactivator Interactions

Co-regulator ProteinInteraction Change vs. Calcifediol-VDRFunctional ConsequenceDetection Method
SRC-1 / NCoA-1↑ 70% Binding AffinityEnhanced HAT recruitment; Potentiated transactivationFRET, Co-IP [6] [10]
GRIP1 / TIF2 / NCoA-2↑ 65% Binding AffinityStronger mediator complex (DRIP/TRAP) recruitmentCo-IP, Reporter Assay [6]
CBP / p300↑ 40% Occupancy on target promotersIncreased histone H3/H4 acetylation; Chromatin relaxationChIP-qPCR [4] [10]
NCoR1 / SMRT↑ Efficiency of dissociationReduced basal repression; Faster transcriptional onsetHDX-MS, BRET [6]

These allosteric effects underscore how the strategic chemical modification in Calcifediol-3-anpg fine-tunes the VDR's interaction with the cellular co-regulatory machinery, dictating the amplitude and specificity of genomic responses.

Properties

CAS Number

101396-04-7

Product Name

Calcifediol-3-anpg

IUPAC Name

[(1R,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 2-(4-azido-2-nitroanilino)acetate

Molecular Formula

C35H49N5O5

Molecular Weight

619.807

InChI

InChI=1S/C35H49N5O5/c1-23-10-14-28(45-33(41)22-37-31-17-13-27(38-39-36)21-32(31)40(43)44)20-26(23)12-11-25-9-7-19-35(5)29(15-16-30(25)35)24(2)8-6-18-34(3,4)42/h11-13,17,21,24,28-30,37,42H,1,6-10,14-16,18-20,22H2,2-5H3/b25-11+,26-12-/t24-,28-,29-,30?,35-/m1/s1

InChI Key

SAGRKFMIWKIUIV-IQRITIODSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C

Synonyms

25-hydroxyvitamin D3 3-(N-(4-azido-2-nitrophenyl)glycinate)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.